Benz(a)anthracene-8,9-diol, 7,12-dimethyl-
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Overview
Description
Benz(a)anthracene-8,9-diol, 7,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16O2. This compound is a derivative of benz(a)anthracene, characterized by the presence of hydroxyl groups at the 8 and 9 positions and methyl groups at the 7 and 12 positions. It is known for its carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-8,9-diol, 7,12-dimethyl- typically involves the functionalization of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene is reacted with methylating agents in the presence of a Lewis acid catalyst to introduce the methyl groups at the 7 and 12 positions. Subsequent hydroxylation can be achieved using oxidizing agents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 8 and 9 positions .
Industrial Production Methods
Industrial production of this compound is less common due to its carcinogenic nature. when required for research purposes, it is synthesized in controlled laboratory environments following stringent safety protocols. The process involves similar steps as the synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-8,9-diol, 7,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benz(a)anthracene-8,9-diol, 7,12-dimethyl- is primarily used in scientific research to study its carcinogenic effects. It serves as a model compound to understand the mechanisms of PAH-induced carcinogenesis. Research applications include:
Chemistry: Studying the reactivity and stability of PAHs.
Biology: Investigating the compound’s interaction with biological macromolecules like DNA and proteins.
Medicine: Exploring its role in cancer development and potential therapeutic interventions.
Mechanism of Action
The carcinogenic effects of Benz(a)anthracene-8,9-diol, 7,12-dimethyl- are primarily due to its metabolic activation. The compound is metabolized by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and dihydrodiols. These intermediates can covalently bind to DNA, leading to mutations and initiating carcinogenesis. The key molecular targets include DNA, where adduct formation disrupts normal cellular processes and promotes tumor formation .
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene: The parent compound without the hydroxyl and methyl groups.
7,12-Dimethylbenz(a)anthracene: Lacks the hydroxyl groups at the 8 and 9 positions.
Benz(a)anthracene-8,9-diol: Lacks the methyl groups at the 7 and 12 positions.
Uniqueness
Benz(a)anthracene-8,9-diol, 7,12-dimethyl- is unique due to the presence of both hydroxyl and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups makes it a potent carcinogen and a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .
Properties
CAS No. |
57266-82-7 |
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Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[b]phenanthrene-8,9-diol |
InChI |
InChI=1S/C20H16O2/c1-11-15-9-10-17(21)20(22)19(15)12(2)14-8-7-13-5-3-4-6-16(13)18(11)14/h3-10,21-22H,1-2H3 |
InChI Key |
ZSPQGXXFUHZQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)O)O |
Origin of Product |
United States |
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